2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide
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Overview
Description
2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, a pyridine ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiol with an α-haloamide under basic conditions to form the thiazolidine ring.
Attachment of the Carbamoyl Group: The thiazolidine intermediate is then reacted with an isocyanate derivative to introduce the carbamoyl group.
Pyridine Ring Functionalization: The final step involves the coupling of the thiazolidine-carbamoyl intermediate with a chloropyridine derivative under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
Due to its structural complexity, the compound may interact with multiple biological targets, making it a potential lead compound for the development of new therapeutic agents.
Industry
In material science, the compound can be used in the synthesis of novel polymers and materials with unique properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which 2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- 3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-Chloro-6-{4-[(3-methylphenyl)carbamoyl]-1,3-thiazolidine-3-carbonyl}pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5-carbamoyl-6-chloropyridine-2-carbonyl)-N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-10-3-2-4-11(7-10)21-17(25)14-8-27-9-23(14)18(26)13-6-5-12(16(20)24)15(19)22-13/h2-7,14H,8-9H2,1H3,(H2,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXQLJYVJBJSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CSCN2C(=O)C3=NC(=C(C=C3)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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